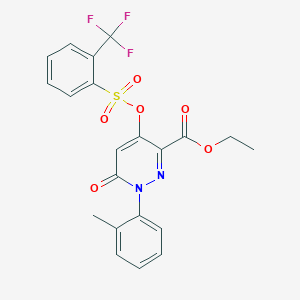
Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H17F3N2O6S and its molecular weight is 482.43. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate, as part of a broader class of compounds, has been explored for its potential in the synthesis of various heterocyclic compounds with significant antimicrobial activities. Studies have shown the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrating notable antimicrobial activity against a variety of bacteria and fungi, indicating its utility in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Antibacterial Evaluation of Novel Compounds
Further research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents has been conducted. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, when reacted with various active methylene compounds, produced pyran, pyridine, and pyridazine derivatives, which upon testing showed high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Corrosion Inhibition
Research has also delved into the application of pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1), demonstrated high efficiency in corrosion prevention, showcasing the compound's potential in industrial applications beyond its antimicrobial properties (Dohare, Ansari, Quraishi, & Obot, 2017).
Antioxidant Activity Evaluation
Additionally, some derivatives have been synthesized and evaluated for their antioxidant activities. For instance, the Biginelli reaction product ethyl 6-methyl -2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, when further reacted, produced compounds with significant antioxidant activity, suggesting its value in developing antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).
Eigenschaften
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-[2-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-16(12-18(27)26(25-19)15-10-6-4-8-13(15)2)32-33(29,30)17-11-7-5-9-14(17)21(22,23)24/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBWFZQDHYOVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-1-(o-tolyl)-4-(((2-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

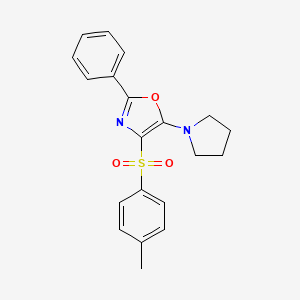
![N-(3-chloro-4-methoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766171.png)
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
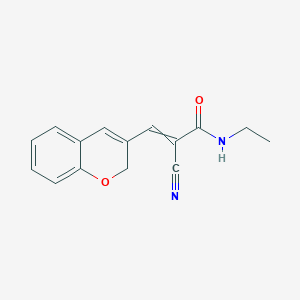
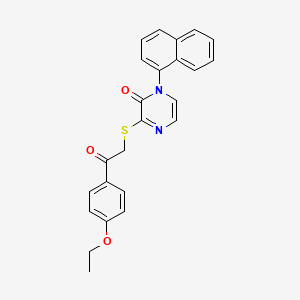
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
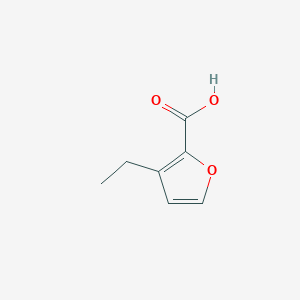
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)
![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)
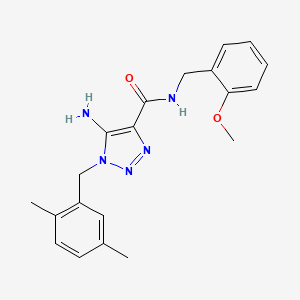
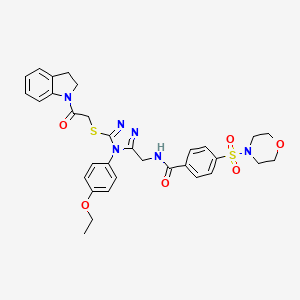
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)